

thermodynamic properties of substituted propylbenzenes

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Compound of Interest

Compound Name: 1,2-Dimethyl-4-propylbenzene

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An In-depth Technical Guide to the Thermodynamic Properties of Substituted Propylbenzenes
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of key substituted propylbenzenes, focusing on n-propylbenzene and its isomer, isopropylbenzene (cumene). Understanding these properties is crucial for predicting the stability, reactivity, and behavior of these molecules in chemical reactions and processes, which is essential for fields ranging from chemical synthesis to drug development.^[1] This document summarizes experimentally determined and computationally calculated thermodynamic data, details the methodologies used for these measurements, and presents logical workflows for both experimental and computational determinations.

Quantitative Thermodynamic Data

The following tables summarize key thermodynamic properties for n-propylbenzene and isopropylbenzene (cumene) at standard conditions (298.15 K and 1 bar), compiled from various sources.

Table 1: Thermodynamic Properties of n-Propylbenzene (C₉H₁₂)

Property	Symbol	Phase	Value	Units	Reference(s)
Enthalpy of Formation	$\Delta_f H^\circ$	Gas	7.82 ± 0.84	kJ/mol	[2]
Enthalpy of Formation	$\Delta_f H^\circ$	Liquid	-26.3	kJ/mol	[3]
Standard Entropy	S°	Gas	397.86	J/mol·K	[2]
Standard Entropy	S°	Liquid	271.9	J/mol·K	[3]
Heat Capacity (Cp)	Cp	Liquid	184.0	J/mol·K	[3]
Enthalpy of Vaporization	$\Delta_{\text{vap}} H^\circ$	Liquid	44.0	kJ/mol	[4]

| Enthalpy of Fusion | $\Delta_{\text{fus}} H$ | Solid | 8.498 | kJ/mol |[5] |

Table 2: Thermodynamic Properties of Isopropylbenzene (Cumene, C₉H₁₂)

Property	Symbol	Phase	Value	Units	Reference(s)
Enthalpy of Formation	$\Delta_f H^\circ$	Gas	3.9 ± 1.2	kJ/mol	[6]
Enthalpy of Formation	$\Delta_f H^\circ$	Liquid	-39.9 ± 1.1	kJ/mol	[6]
Standard Entropy	S°	Gas	389.95 ± 1.26	J/mol·K	[6]
Standard Entropy	S°	Liquid	257.3 ± 1.3	J/mol·K	[6]
Heat Capacity (Cp)	Cp	Liquid	196.94	J/mol·K	[6]
Enthalpy of Vaporization	$\Delta_{\text{vap}} H^\circ$	Liquid	44.5	kJ/mol	[7]

| Enthalpy of Fusion | $\Delta_{\text{fus}} H$ | Solid | 6.899 | kJ/mol |[6] |

Experimental Protocols for Thermodynamic Measurement

The determination of the thermodynamic properties listed above relies on precise experimental techniques. Calorimetry is the primary method for measuring the energy changes that accompany chemical reactions and physical transformations.[8]

Combustion Calorimetry

This technique is used to determine the enthalpy of combustion ($\Delta_c H^\circ$), from which the standard enthalpy of formation ($\Delta_f H^\circ$) is derived.

- Principle: A precisely weighed sample of the substance is completely combusted in the presence of high-pressure oxygen inside a sealed, robust container known as a "bomb calorimeter".[9][10]

- Methodology:
 - Sample Preparation: A small, accurately weighed sample of the liquid (e.g., n-propylbenzene) is placed in a crucible within the reaction container (the bomb).
 - Pressurization: The bomb is sealed and pressurized with pure oxygen to ensure complete combustion.
 - Immersion: The bomb is submerged in a known quantity of water in an insulated outer container (the calorimeter). The entire system is allowed to reach thermal equilibrium.
 - Ignition: The sample is ignited by passing an electrical current through an ignition wire.
 - Measurement: The heat released by the exothermic combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature increase.^[10] This temperature change is meticulously measured.
 - Calculation: The heat of combustion is calculated based on the temperature rise and the previously determined heat capacity of the calorimeter.^[10] Using Hess's Law, the standard enthalpy of formation of the compound is then calculated from the enthalpy of combustion and the known standard enthalpies of formation of the products (CO₂ and H₂O).

Adiabatic Heat-Capacity Calorimetry

This method is employed to measure heat capacities (C_p) as a function of temperature with high accuracy. From this data, standard entropy (S°) and changes in enthalpy can be calculated.

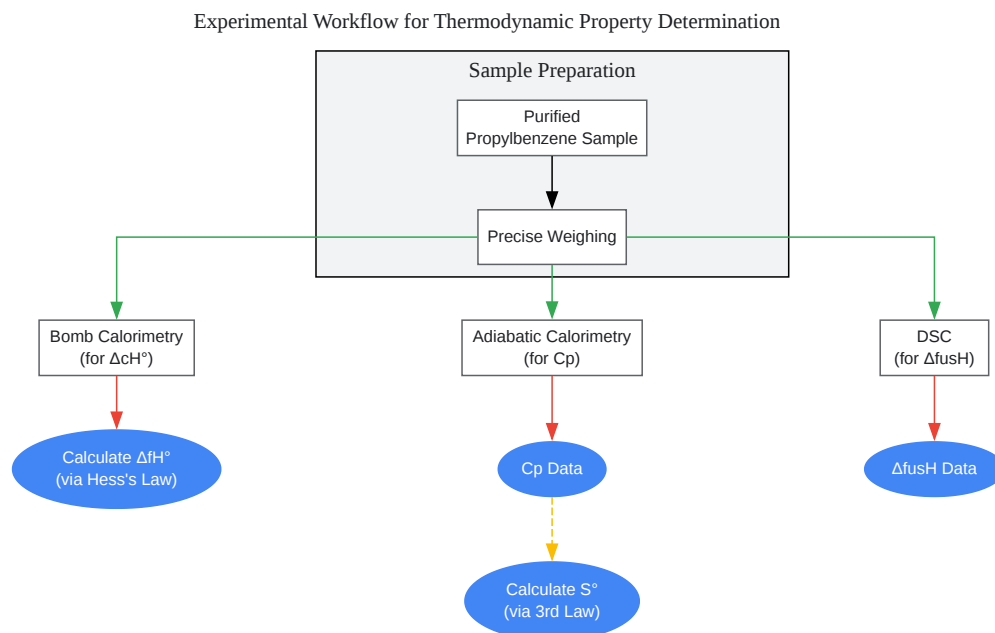
- Principle: A known quantity of heat is supplied to a sample under adiabatic conditions (no heat exchange with the surroundings), and the resulting temperature increase is measured.
- Methodology:
 - Sample Containment: The sample is placed in a sealed container within the calorimeter.
 - Cooling: The sample is cooled to a very low temperature, often near absolute zero.

- Heating Increments: Electrical energy is supplied to a heater in contact with the sample in small, precise, and known increments.
- Temperature Measurement: After each heating period, the system is allowed to reach thermal equilibrium, and the temperature rise is accurately measured.
- Calculation: The heat capacity at a given temperature is calculated from the amount of heat added and the measured temperature change. By performing this over a wide temperature range, a curve of heat capacity versus temperature is generated. The standard entropy at 298.15 K is then calculated by integrating the C_p/T curve from 0 K to 298.15 K, in accordance with the third law of thermodynamics.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.^[11]

- Principle: The instrument measures the heat flow associated with transitions in a material as a function of temperature.^[12]
- Methodology: A sample and a reference material are heated or cooled at a controlled rate. The difference in heat flow to the sample and reference is measured. This is particularly useful for determining the enthalpy of phase transitions, such as the enthalpy of fusion (melting).^{[11][13]}



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Caption: Workflow for experimental determination of thermodynamic properties.

Computational Protocols for Thermodynamic Estimation

Alongside experimental methods, computational chemistry provides powerful tools for estimating thermodynamic properties. These methods are particularly valuable for compounds that are difficult to synthesize or handle.

Group Additivity Methods

The Benson group additivity method is a well-established technique for estimating thermodynamic properties of organic molecules in the gas phase.^{[14][15]}

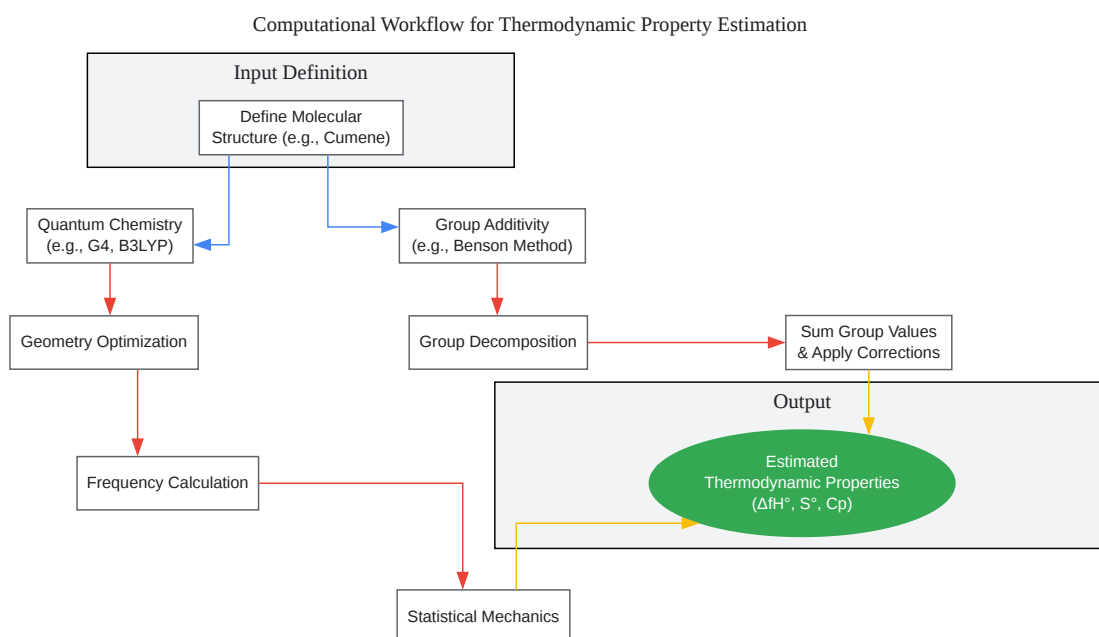
- Principle: This method assumes that the thermodynamic properties of a molecule can be approximated by summing the contributions of its constituent functional groups.^[15] Each group's contribution is a predetermined value derived from experimental data of many related compounds.
- Methodology:
 - Decomposition: The molecule (e.g., isopropylbenzene) is deconstructed into its fundamental groups (e.g., C-(H)(C)₂, C-(CB)(H)₂, CB-(H), etc.).^[14]
 - Summation: The tabulated values for the enthalpy of formation, entropy, and heat capacity for each group are summed.
 - Corrections: Corrections are applied for factors like symmetry number and non-nearest-neighbor interactions (e.g., gauche interactions) to refine the estimate.^[14]

Quantum Chemistry Methods

Ab initio (from first principles) quantum chemistry methods calculate the energy of a molecule by solving the electronic Schrödinger equation, providing highly accurate thermodynamic data.

- Principle: These methods model the electronic structure of a molecule to determine its total energy. Statistical mechanics is then used to calculate thermodynamic properties like enthalpy, entropy, and Gibbs free energy from the molecule's computed vibrational frequencies and rotational constants.^[16]
- Common Methodologies:
 - Density Functional Theory (DFT): Methods like B3LYP offer a good balance between computational cost and accuracy for many systems.^[17]
 - Composite Methods: High-accuracy methods like Gaussian-n (e.g., G3, G4) and Complete Basis Set (CBS) methods apply a series of calculations and empirical corrections to achieve results close to experimental accuracy.^[17]
- Typical Workflow:

- Structure Optimization: The 3D geometry of the molecule is optimized to find its lowest energy conformation.
- Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry. These are essential for determining the zero-point vibrational energy and the vibrational contributions to entropy and heat capacity.
- Thermochemical Analysis: A statistical mechanics analysis is performed using the computed electronic energy, rotational constants, and vibrational frequencies to yield the final thermodynamic properties.



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Caption: Workflow for computational estimation of thermodynamic properties.

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